6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Overview
Description
6-Chloro-3-iodoimidazo[1,2-B]pyridazine is a chemical compound with the empirical formula C6H3ClIN3. It is a solid substance with a molecular weight of 279.47 .
Molecular Structure Analysis
The molecular structure of this compound has been determined using spectroscopic techniques and X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .Physical and Chemical Properties Analysis
This compound is a solid substance. Its empirical formula is C6H3ClIN3, and it has a molecular weight of 279.47 .Scientific Research Applications
Antiviral Research
6-Chloro-3-iodoimidazo[1,2-B]pyridazine derivatives have shown potential as antiviral agents. A study by Galtier et al. (2003) reported the synthesis of various substituted imidazo[1,2-b]pyridazines, some of which demonstrated potent inhibitory effects against human cytomegalovirus and varicella-zoster virus replication in vitro (Galtier et al., 2003).
Chemical Synthesis and Reactivity
Akkaoui et al. (2010) investigated the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine. This study highlighted the compound's tolerance to reaction conditions in the presence of chloro groups and developed a methodology for synthesizing various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).
Radiopharmaceutical Research
The synthesis of radiolabeled 3-nitro-6-propoxyimidazo[1, 2-b]pyridazine, a potent antiparasitic agent, was reported by Fabio et al. (1978). They synthesized a compound labeled with carbon-14 for absorption and metabolism studies, highlighting its potential use in radiopharmaceutical research (Fabio et al., 1978).
Interaction with Benzodiazepine Receptors
Barlin et al. (1997) prepared a series of 3-acylaminomethyl-6-(chloro and iodo) imidazo[1,2-b]pyridazines and examined their interactions with central and mitochondrial benzodiazepine receptors. Their research demonstrated selectivity for mitochondrial receptors, contributing to understanding the interaction of these compounds with neurological receptors (Barlin et al., 1997).
Pharmaceutical Research
Research into the synthesis and pharmaceutical applications of this compound is ongoing. Paoli-Lombardo et al. (2023) synthesized a derivative of this compound and evaluated its in vitro activity against various parasites, showcasing its potential in antiparasitic pharmaceuticals (Paoli-Lombardo et al., 2023).
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been reported to exhibit diverse biological activities and pharmacological properties .
Mode of Action
It’s known that imidazo[1,2-b]pyridazine derivatives can act as ligands with high affinity for certain binding sites .
Biochemical Pathways
Imidazo[1,2-b]pyridazine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Imidazo[1,2-b]pyridazine derivatives have been associated with a range of pharmacological properties, including antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .
Properties
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCPHZAMFSDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693117 | |
Record name | 6-Chloro-3-iodoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923595-49-7 | |
Record name | 6-Chloro-3-iodoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.